molecular formula C12H16Cl2N2 B11814358 2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine

2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B11814358
M. Wt: 259.17 g/mol
InChI Key: ILAKADBIJAKXKR-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine is a chemical compound that belongs to the class of phenylpyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine typically involves the reaction of 3,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to produce amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated phenyl ring, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Used in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes, altering their activity. The molecular targets could include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine
  • 2-(3,5-Difluorophenyl)-2-(pyrrolidin-1-yl)ethanamine
  • 2-(3,5-Dimethylphenyl)-2-(pyrrolidin-1-yl)ethanamine

Uniqueness

2-(3,5-Dichlorophenyl)-2-(pyrrolidin-1-yl)ethanamine is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C12H16Cl2N2

Molecular Weight

259.17 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-2-pyrrolidin-1-ylethanamine

InChI

InChI=1S/C12H16Cl2N2/c13-10-5-9(6-11(14)7-10)12(8-15)16-3-1-2-4-16/h5-7,12H,1-4,8,15H2

InChI Key

ILAKADBIJAKXKR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CN)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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